2-Aminobenzimidazole

Catalog No.
S583092
CAS No.
934-32-7
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzimidazole

CAS Number

934-32-7

Product Name

2-Aminobenzimidazole

IUPAC Name

1H-benzimidazol-2-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)

InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)N

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
>20 [ug/mL]

Synonyms

2-aminobenzimidazole, 2-aminobenzimidazole hydrochloride, 2-aminobenzimidazole monobenzoate, 2-aminobenzimidazole monohydrochloride, 2-aminobenzimidazole monoperchlorate, 2-aminobenzimidazole monosulfate, 2-aminobenzimidazole sulfate, 2-aminobenzimidazole sulfate (2:1), 2-aminobenzimidazole tartrate(2:1), (L)-(+)-isomer, 2-aminobenzimidazole, conjugate monoacid

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N

Anti-Infective Potential

  • Leishmaniasis Treatment: Research has investigated the use of 2-aminobenzimidazole derivatives as potential treatments for leishmaniasis, a parasitic disease. Studies identified promising leads with improved anti-leishmanial activity and reduced metabolic clearance compared to the initial hit compound []. However, further investigation revealed limitations in systemic exposure and safety profiles, hindering their progression to clinical trials [].

Immunomodulation

  • NOD1 Inhibition: 2-Aminobenzimidazole derivatives have shown promise in selectively inhibiting NOD1, a protein involved in the innate immune response. This research identified a class of inhibitors, including Nodinitib-1, that may offer valuable tools for studying NOD1 activity and its role in various diseases like asthma and inflammatory bowel disease [].

Anti-Cancer Properties

  • Angiogenesis Inhibition: Recent studies explored the anti-angiogenic effects of 2-aminobenzimidazole-based compounds. Specifically, Jzu 17, a novel compound, displayed potential in suppressing angiogenesis, the process of new blood vessel formation, by targeting VEGFR-2 signaling. This finding suggests its potential as a lead compound for developing anti-cancer and anti-angiogenesis drugs [].

Other Potential Applications

  • Research on 2-aminobenzimidazole derivatives also explores their potential as H3-receptor antagonists and for diabetic and anti-tumor activities, although these areas require further investigation [, ].

2-Aminobenzimidazole is an organic compound with the molecular formula C7H7N3C_7H_7N_3. It consists of a benzimidazole ring, which is a bicyclic structure containing both benzene and imidazole rings, with an amino group attached at the second position. This compound is characterized by its ability to engage in various

The specific mechanism of action for 2-aminobenzimidazole depends on the application. Here are two potential areas:

  • Chemosensor Design: The lone pair electrons on the nitrogen atoms and the aromatic rings might be involved in interactions with metal ions, leading to a change in the molecule's properties detectable through various techniques [].
  • Enzyme Mimicry: The structure and basicity of 2-aminobenzimidazole might allow it to mimic the active site of certain enzymes, facilitating specific chemical reactions such as the hydrolysis of choline carbonate []. More research is needed to fully understand these mechanisms.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound [].
  • Consider its potential flammability and follow safety protocols for working with organic compounds [].
  • If available, refer to the Safety Data Sheet (SDS) for the specific supplier's product for detailed safety information.

  • Oxidation: It can be oxidized using sodium hypochlorite to form corresponding 2,2'-azo compounds .
  • Reactions with Acetylene: Under pressure, 2-aminobenzimidazole reacts with acetylene, leading to the formation of vinyl monomers .
  • Multicomponent Reactions: This compound can engage in three-component reactions with arylglyoxals and cyclohexanedione under conventional heating or microwave conditions .

These reactions highlight its reactivity and potential for forming diverse derivatives.

2-Aminobenzimidazole exhibits a range of biological activities, making it an important compound in pharmacology. It has been investigated for its potential as:

  • Antimicrobial Agents: Compounds derived from 2-aminobenzimidazole have shown promise against various bacterial strains.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer treatment.
  • Enzyme Inhibition: Certain derivatives act as inhibitors for specific enzymes, contributing to their therapeutic potential .

Several methods exist for synthesizing 2-aminobenzimidazole:

  • Condensation Reactions: The compound can be synthesized through condensation of o-phenylenediamine with formic acid or other carbonyl compounds.
  • Cyclization: Another method involves cyclization of appropriate precursors under acidic or basic conditions, which facilitates the formation of the benzimidazole ring.
  • Thio-Urea Formation: Recent studies have demonstrated that 2-aminobenzimidazoles can be constructed from thio-urea formation followed by iodine-promoted cyclodesulfuration .

These methods vary in complexity and yield, providing flexibility in laboratory settings.

The applications of 2-aminobenzimidazole are diverse:

  • Pharmaceuticals: Used as a precursor for various drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives are explored for use as pesticides and fungicides.
  • Material Science: Employed in the synthesis of polymers and other materials due to its reactive properties .

Interaction studies involving 2-aminobenzimidazole focus on its binding affinity and inhibitory effects on various biological targets. For instance, research has shown that certain derivatives can effectively inhibit enzyme activity, which is crucial for developing new therapeutic agents. Additionally, studies on its interaction with DNA suggest potential applications in gene therapy or as anticancer agents .

Several compounds share structural similarities with 2-aminobenzimidazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
BenzimidazoleYesLacks amino group; primarily used as a scaffold.
1-AminobenzimidazoleYesAmino group at a different position; different reactivity.
2-AminothiazoleYesContains sulfur; different biological activity profile.
5-AminobenzimidazoleYesDifferent position of amino group; varied applications.

While all these compounds share the benzimidazole core structure, 2-aminobenzimidazole's specific substitution pattern allows for distinct chemical reactivity and biological properties that set it apart from its analogs.

Physical Description

Plates (in water); white powder. (NTP, 1992)

XLogP3

0.9

LogP

0.91 (LogP)

Appearance

Powder

Melting Point

435 °F (NTP, 1992)
230.0 °C

UNII

E65DE7521V

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (59.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (67.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-32-7

Wikipedia

2-aminobenzimidazole

Use Classification

Transformation products
Pesticides -> Fungicides -> Benzimidazole fungicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1H-Benzimidazol-2-amine: ACTIVE

Dates

Modify: 2023-08-15
Blight et al. An AAAA-DDDD quadruple hydrogen bond array. Nature Chemistry, doi: 10.1038/nchem.987, published online 21 February 2011 http://www.nature.com/nchem

Explore Compound Types